
2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties as demonstrated by a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .
Synthesis Analysis
The synthesis of thiazole derivatives often involves nucleophilic substitution reactions and cyclization processes. For instance, the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide, a compound with structural similarities to our compound of interest, was achieved through a high yield synthetic route involving reduction and nucleophilic substitution reactions . Similarly, the synthesis of 2,4,5-trisubstituted thiazoles was reported using chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of substituents like methyl and nitrophenyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and biological activity .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic additions, as seen in the desulfurization reaction of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine. This reaction led to the formation of amidine derivatives and thioimidate via nucleophilic addition . The reactivity of the nitro group and other substituents on the thiazole ring can lead to a variety of reaction pathways and products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different functional groups, such as carboxamide, nitro, and methyl groups, can affect the compound's solubility, melting point, and stability. The spectroscopic data, including IR, 1H NMR, and MS, are essential for confirming the structures of these compounds . The LD50 values determined through acute toxicity assays provide information on the safety profile of these compounds .
科学的研究の応用
Synthesis and Antitumor Applications
Research has shown that thiazole derivatives can play a significant role in the synthesis of antitumor drugs. For example, the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates yields N-substituted 1-carbamoylimidazoles, which can be cyclized to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, on nitrosation. This process highlights the potential of thiazole derivatives in antitumor drug synthesis (Wang et al., 1997).
Chemoselective Synthesis
Thiazole compounds have been synthesized via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method introduces various functionalities into the thiazole ring, demonstrating the versatility of thiazole derivatives in chemical synthesis (Kumar et al., 2013).
Antihypertensive Agents
Synthesis and evaluation of thiazole derivatives as antihypertensive α-blocking agents have shown that these compounds can have significant pharmacological benefits. The research involved the synthesis of various thiazole derivatives and their testing for antihypertensive activity, demonstrating the potential medicinal applications of thiazole compounds (Abdel-Wahab et al., 2008).
Antidiabetic Activity
Thiazole derivatives have also been evaluated for their antidiabetic properties through in vitro screenings. The synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their characterization showed potential antidiabetic activity, highlighting another significant area of research application for thiazole derivatives (Lalpara et al., 2021).
特性
IUPAC Name |
2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-4-3-5-14(10-11)20-18(22)17-16(19-12(2)25-17)13-6-8-15(9-7-13)21(23)24/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDKAVSBILDRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

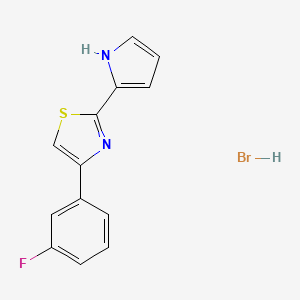
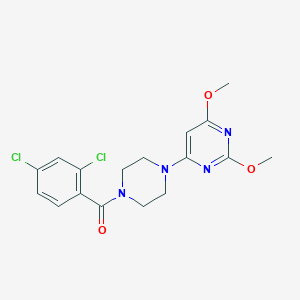
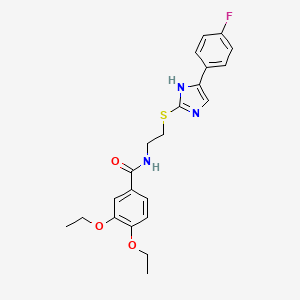
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
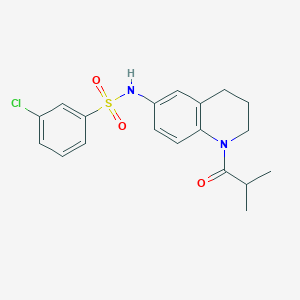
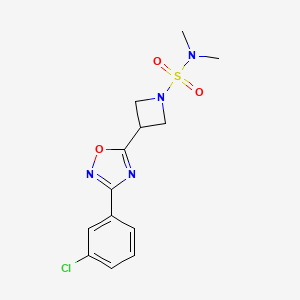
![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)
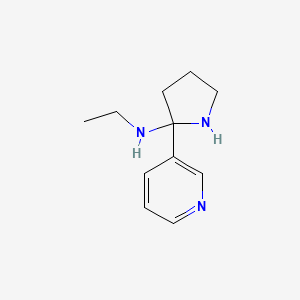
![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)
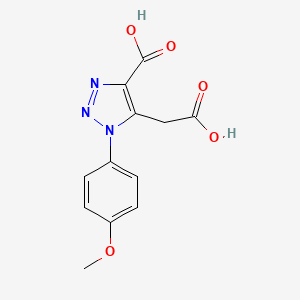
![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)
